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Compound of Interest

Compound Name: 2,2-Dimethylcycloheptanone

Cat. No.: B2993807 Get Quote

An In-Depth Technical Guide to 2,2-Dimethylcycloheptanone: Structure, Synthesis, and

Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,2-dimethylcycloheptanone, a

saturated seven-membered cyclic ketone. The document delves into its core structural

features, including the influence of the gem-dimethyl group on the alpha-carbon to the

carbonyl. A detailed, plausible synthetic pathway is presented, accompanied by a step-by-step

experimental protocol and workflow diagram. Furthermore, the guide outlines the expected

spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) essential for its

structural elucidation and confirmation. The narrative synthesizes fundamental principles of

organic chemistry with practical insights, positioning 2,2-dimethylcycloheptanone as a

valuable building block in synthetic chemistry with potential applications in pharmaceutical and

agrochemical development.

Introduction: The Significance of Substituted
Cycloalkanones
Cyclic ketones are fundamental scaffolds in organic chemistry, serving as versatile

intermediates in the synthesis of complex molecules. Cycloheptanone and its derivatives, in

particular, are recognized as important precursors in the production of pharmaceuticals,

including spasmolytic and vasodilator agents.[1] The introduction of substituents onto the
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carbocyclic ring dramatically influences the molecule's physical properties, conformation, and

reactivity, opening avenues for the development of novel chemical entities.

2,2-Dimethylcycloheptanone belongs to a class of α,α-disubstituted cyclic ketones. The

defining feature of this molecule is the gem-dimethyl group adjacent to the carbonyl

functionality. This structural motif is known to exert significant conformational and electronic

effects, collectively termed the Thorpe-Ingold or gem-disubstituent effect, which can influence

intramolecular reaction rates and stereochemical outcomes.[2] Understanding the interplay

between the seven-membered ring's flexibility and the steric and electronic influence of the

gem-dimethyl group is critical for leveraging this compound in targeted synthesis. While its

direct applications are not extensively documented, its structural similarity to intermediates

used in agrochemical synthesis, such as 2,2-dimethylcyclopentanone for the fungicide

Metconazole, highlights its potential as a valuable synthetic intermediate.[3][4]

Structural Formula and Physicochemical Properties
The structure of 2,2-dimethylcycloheptanone consists of a cycloheptane ring with a ketone

functional group at position 1 and two methyl groups at position 2.

Molecular Structure:

(A 2D representation of 2,2-Dimethylcycloheptanone)

The seven-membered ring of cycloheptanone is conformationally flexible, existing primarily in a

twist-chair conformation. The presence of the gem-dimethyl group at the C2 position introduces

significant steric strain, which influences the preferred conformation and the accessibility of the

adjacent carbonyl group for nucleophilic attack.

Table 1: Physicochemical Properties of 2,2-Dimethylcycloheptanone
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Property Value Source

IUPAC Name 2,2-Dimethylcycloheptan-1-one

Molecular Formula C₉H₁₆O

Molecular Weight 140.22 g/mol

CAS Number 7228-52-6 [5]

Appearance
Colorless to light yellow liquid

(predicted)

Boiling Point
~190-200 °C at 760 mmHg

(estimated)

Density ~0.9 g/cm³ (estimated)

Synthesis of 2,2-Dimethylcycloheptanone
The synthesis of α,α-dialkylated ketones can be challenging due to the potential for over-

alkylation at different positions. A common and effective strategy involves the sequential

methylation of the parent ketone's enolate. The following protocol describes a plausible and

robust method for the synthesis of 2,2-dimethylcycloheptanone starting from cycloheptanone.

Causality and Experimental Rationale
The chosen pathway involves a two-step methylation. The first methylation of cycloheptanone

yields 2-methylcycloheptanone. The second methylation is performed on this intermediate. The

key to achieving gem-dimethylation is the regioselective formation of the thermodynamically

more stable, more substituted enolate of 2-methylcycloheptanone under specific base and

solvent conditions. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-

nucleophilic base ideal for generating kinetic enolates, but for forming the tetrasubstituted

enolate required for the second methylation, a base like sodium hydride (NaH) or potassium

tert-butoxide in a suitable solvent can be used to favor the thermodynamic enolate, which is

then trapped with methyl iodide.

Synthetic Workflow Diagram
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Step 1: Monomethylation

Step 2: Gem-Dimethylation

Cycloheptanone

1. LDA, THF, -78 °C
2. Methyl Iodide (CH3I)

2-Methylcycloheptanone

2-Methylcycloheptanone

1. NaH, THF, 0 °C to reflux
2. Methyl Iodide (CH3I)

2,2-Dimethylcycloheptanone

Click to download full resolution via product page

Caption: Synthetic pathway for 2,2-Dimethylcycloheptanone.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Methylcycloheptanone
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous

tetrahydrofuran (THF).

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium

diisopropylamide (LDA) solution (1.0 equivalent) is added. Cycloheptanone (1.0 equivalent),

dissolved in anhydrous THF, is added dropwise via the dropping funnel over 30 minutes,

maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete

enolate formation.

Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture. The

solution is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature

overnight.

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous

ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and

the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude

product is purified by fractional distillation or column chromatography to yield pure 2-

methylcycloheptanone.

Step 2: Synthesis of 2,2-Dimethylcycloheptanone

Reaction Setup: A flame-dried flask is charged with sodium hydride (NaH, 60% dispersion in

mineral oil, 1.2 equivalents) under a nitrogen atmosphere. The NaH is washed with

anhydrous hexane to remove the mineral oil, and then anhydrous THF is added.

Enolate Formation: The flask is cooled to 0 °C. 2-Methylcycloheptanone (1.0 equivalent),

dissolved in anhydrous THF, is added dropwise. After the addition is complete, the mixture is

allowed to warm to room temperature and then gently refluxed for 2-3 hours to drive the

formation of the thermodynamic enolate.

Alkylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added

dropwise. The reaction is then stirred at room temperature overnight.
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Workup and Purification: The reaction is carefully quenched by the dropwise addition of

water at 0 °C. The mixture is extracted with diethyl ether. The combined organic layers are

washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The

resulting crude product is purified by fractional distillation under reduced pressure to afford

2,2-dimethylcycloheptanone.

Spectroscopic Characterization
The structural identity and purity of 2,2-dimethylcycloheptanone are confirmed through a

combination of spectroscopic techniques. The following table summarizes the expected data

based on its structure and data from analogous compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data for 2,2-Dimethylcycloheptanone
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Technique Feature
Predicted Chemical
Shift / Value

Rationale

¹H NMR -C(CH₃)₂ ~1.1 ppm (singlet, 6H)

Six equivalent protons

of the gem-dimethyl

group.

-CH₂-C=O ~2.4 ppm (triplet, 2H)

Methylene protons

alpha to the carbonyl

group.

Ring -CH₂-
~1.5-1.8 ppm

(multiplets, 8H)

Methylene protons of

the cycloheptane ring.

¹³C NMR C=O >210 ppm
Ketone carbonyl

carbon.

-C(CH₃)₂ ~45-50 ppm

Quaternary carbon

bearing the methyl

groups.

-CH₂-C=O ~38-42 ppm
Methylene carbon

alpha to the carbonyl.

Ring -CH₂- ~25-35 ppm
Other methylene

carbons in the ring.

-C(CH₃)₂ ~25-28 ppm
Equivalent methyl

group carbons.

IR Spectroscopy C=O stretch ~1700 cm⁻¹

Strong absorption

characteristic of a

cycloheptanone.

C-H stretch 2850-3000 cm⁻¹ Aliphatic C-H bonds.

Mass Spec. (EI) Molecular Ion (M⁺) m/z = 140

Corresponds to the

molecular formula

C₉H₁₆O.

Fragmentation m/z = 125
Loss of a methyl

group ([M-15]⁺).
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Fragmentation m/z = 83
Alpha-cleavage

resulting in [M-57]⁺.

Fragmentation m/z = 57

Formation of a stable

tert-butyl cation

fragment.

Reactivity and Potential Applications in Drug
Development
The chemical behavior of 2,2-dimethylcycloheptanone is dominated by the ketone functional

group, but significantly modulated by the adjacent gem-dimethyl substituents.

Steric Hindrance: The two methyl groups sterically shield one face of the carbonyl carbon,

which can influence the stereoselectivity of nucleophilic additions. This steric bulk can also

decrease the rate of reactions at the carbonyl compared to unsubstituted cycloheptanone.

Enolate Chemistry: The molecule lacks alpha-protons at the C2 position, meaning enolate

formation can only occur at the C7 position. This provides absolute regiocontrol for reactions

involving the enolate, such as aldol condensations or further alkylations, making it a

predictable and valuable synthetic intermediate.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid would lead to the formation of a

lactone (an eight-membered ring ester). The regioselectivity of this reaction is predictable,

offering a pathway to caprolactone derivatives.

Given that cyclic ketones are established precursors for pharmaceuticals, 2,2-
dimethylcycloheptanone represents a promising starting material.[9] Its derivatives could be

explored for various biological activities. The structural motif is present in various natural

products and bioactive molecules. For instance, related cycloheptanone derivatives have been

investigated as potential herbicides, targeting enzymes in amino acid synthesis pathways.[10]

The controlled reactivity and defined stereochemical environment make it an attractive scaffold

for building complex, chiral molecules in drug discovery programs.

Conclusion
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2,2-Dimethylcycloheptanone is a structurally distinct cyclic ketone whose synthesis and

characterization rely on established principles of organic chemistry. The presence of the gem-

dimethyl group provides unique steric and electronic properties, offering regiochemical control

in subsequent synthetic transformations. While specific applications are still emerging, its

potential as a versatile building block for creating complex molecular architectures in the

pharmaceutical, agrochemical, and fragrance industries is significant. This guide provides the

foundational technical knowledge for researchers to synthesize, identify, and strategically

employ 2,2-dimethylcycloheptanone in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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